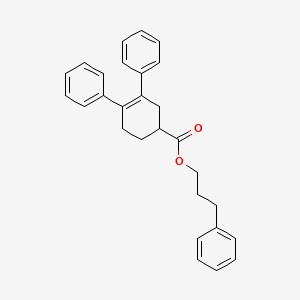![molecular formula C10H16O B14516633 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene CAS No. 62994-79-0](/img/structure/B14516633.png)
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-2-oxabicyclo[331]non-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the bicyclo[33
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene. This process produces the corresponding diol, which is then converted to methanesulfonate in a sequential manner . Another method involves a stereoselective domino reaction catalyzed by modularly designed organocatalysts, which results in the formation of 3-oxabicyclo[3.3.1]nonan-2-ones .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, but it is known to behave as an estrogen receptor ligand in some cases .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.3.1]non-3-ene: This compound contains a nitrogen atom in the ring system and has similar structural features.
9-Oxabicyclo[3.3.1]nonane: Another compound in the bicyclo[3.3.1]nonane family, differing in the position of the oxygen atom.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This compound has two oxygen atoms in the ring system and is used in different chemical applications.
Uniqueness
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
62994-79-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1,5-dimethyl-2-oxabicyclo[3.3.1]non-3-ene |
InChI |
InChI=1S/C10H16O/c1-9-4-3-5-10(2,8-9)11-7-6-9/h6-7H,3-5,8H2,1-2H3 |
InChIキー |
ZUPVDFWDISVYTM-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC(C1)(OC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


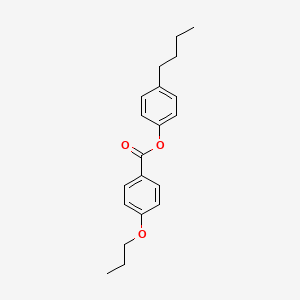
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
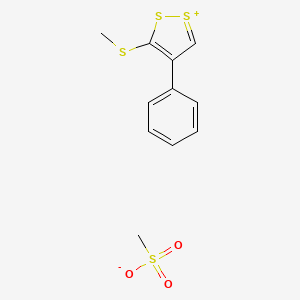

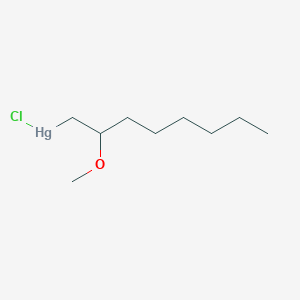
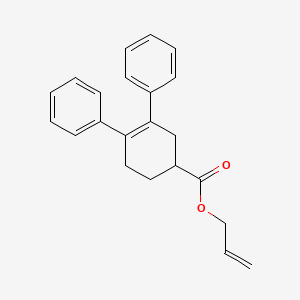

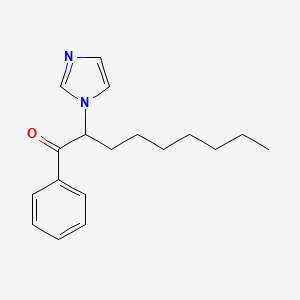
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)



![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
